molecular formula C10H9NO2 B8812670 6-ACETOXYINDOLE

6-ACETOXYINDOLE

Cat. No.: B8812670
M. Wt: 175.18 g/mol
InChI Key: AQPAAQVLJBZFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Acetoxyindole is an organic compound belonging to the indole family, characterized by an indole ring substituted with an acetoxy group at the sixth position. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. The acetoxy group enhances the compound’s reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Acetoxyindole can be synthesized through the acetylation of 6-hydroxyindole. The typical procedure involves the reaction of 6-hydroxyindole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under nitrogen atmosphere to prevent oxidation, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps are optimized to achieve high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 6-Acetoxyindole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form indole-6-carboxylic acid.

    Reduction: Reduction reactions can convert it to 6-hydroxyindole.

    Substitution: The acetoxy group can be substituted by nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Indole-6-carboxylic acid.

    Reduction: 6-Hydroxyindole.

    Substitution: Various indole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Acetoxyindole has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Studied for its role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-acetoxyindole involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and 6-hydroxyindole, which can then participate in further biochemical reactions. The indole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    4-Acetoxyindole: Similar structure but with the acetoxy group at the fourth position.

    6-Hydroxyindole: The precursor to 6-acetoxyindole, lacking the acetoxy group.

    Indole-3-acetic acid: A plant hormone with a carboxyl group at the third position.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The position of the acetoxy group influences its chemical behavior and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

1H-indol-6-yl acetate

InChI

InChI=1S/C10H9NO2/c1-7(12)13-9-3-2-8-4-5-11-10(8)6-9/h2-6,11H,1H3

InChI Key

AQPAAQVLJBZFCV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=CN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1H-indol-6-ol (1.5 g, 11.4 mmol) and acetic anhydride (1.2 mL, 12.6 mmol) in DCM (114 mL) was added Et3N (3.18 mL, 22.8 mmol) and the reaction mixture was stirred (rt, 64 h). The reaction mixture was washed with H2O (4×25 mL) and brine (50 mL). The organic layer was dried, filtered and concentrated in vacuo to provide the title compound (2.0 g, 100%). MS (ESI): mass calculated for C10H9NO2, 175.1; m/z found, 176.1 [M+H]+. 1H NMR (500 MHz, CDCl3): 8.23 (s, 1H), 7.62 (d, J=8.5, 1H), 7.21 (dd, J=3.2, 2.4, 1H), 7.18-7.15 (m, 1H), 6.87 (dd, J=8.5, 2.1, 1H), 6.55 (ddd, J=3.1, 2.0, 0.9, 1H), 2.35 (s, 3H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
3.18 mL
Type
reactant
Reaction Step One
Name
Quantity
114 mL
Type
solvent
Reaction Step One
Yield
100%

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